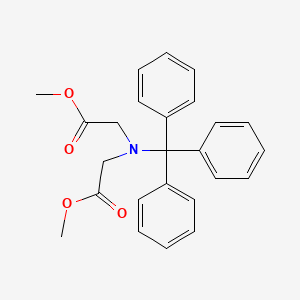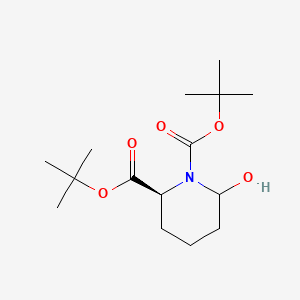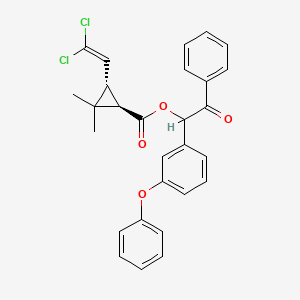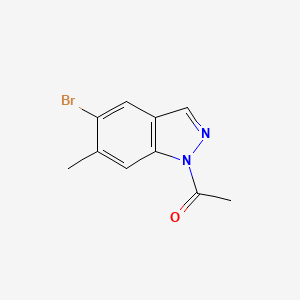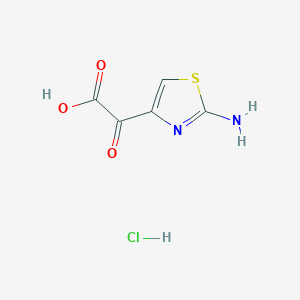
Penicilline 3566; Rixapen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Penicilline 3566, also known as Rixapen, is a member of the penicillin family, which is a group of β-lactam antibiotics. These antibiotics are derived from Penicillium molds and are widely used to treat bacterial infections. Penicilline 3566 is particularly effective against gram-positive bacteria and is used in various clinical settings to combat infections caused by susceptible organisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Penicilline 3566 is synthesized through the fermentation of Penicillium chrysogenum. The primary intermediate in the synthesis is 6-aminopenicillanic acid (6-APA), which is obtained by enzymatic cleavage of benzylpenicillin. The 6-APA is then chemically modified to produce various penicillin derivatives, including Penicilline 3566 .
Industrial Production Methods
Industrial production of Penicilline 3566 involves large-scale fermentation processes using high-yield strains of Penicillium chrysogenum. The fermentation broth is subjected to downstream processing, including extraction, purification, and crystallization, to obtain the final product . Advances in genetic engineering and strain improvement have significantly enhanced the yield and efficiency of industrial penicillin production .
Analyse Chemischer Reaktionen
Types of Reactions
Penicilline 3566 undergoes various chemical reactions, including:
Oxidation: Penicilline 3566 can be oxidized to form penicilloic acid.
Reduction: Reduction reactions can convert Penicilline 3566 to penicillamine.
Substitution: Substitution reactions can modify the side chain of Penicilline 3566 to produce different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various acyl chlorides or anhydrides under acidic or basic conditions.
Major Products
Penicilloic acid: Formed by oxidation.
Penicillamine: Formed by reduction.
Various penicillin derivatives: Formed by substitution reactions.
Wissenschaftliche Forschungsanwendungen
Penicilline 3566 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study β-lactam antibiotics and their chemical properties.
Biology: Employed in research on bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: Used in clinical trials to evaluate its efficacy against various bacterial infections.
Industry: Utilized in the production of semisynthetic penicillins and other β-lactam antibiotics
Wirkmechanismus
Penicilline 3566 exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria . The primary molecular targets are the PBPs, and the pathways involved include the inhibition of transpeptidation reactions necessary for cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Penicilline 3566 is compared with other penicillins and β-lactam antibiotics:
Penicillin G: Similar in structure but less stable in acidic conditions.
Penicillin V: More stable in acidic conditions and can be administered orally.
Amoxicillin: Broader spectrum of activity and better absorption when taken orally.
Ampicillin: Similar to amoxicillin but with different pharmacokinetic properties
Penicilline 3566 is unique due to its specific spectrum of activity and its effectiveness against certain resistant bacterial strains.
Eigenschaften
IUPAC Name |
6-[[2-(3,4-dichlorophenyl)-2-methoxyacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O5S/c1-17(2)12(16(24)25)21-14(23)10(15(21)27-17)20-13(22)11(26-3)7-4-5-8(18)9(19)6-7/h4-6,10-12,15H,1-3H3,(H,20,22)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXQBIZCQJLVOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC(=C(C=C3)Cl)Cl)OC)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862783 |
Source


|
| Record name | 6-[2-(3,4-Dichlorophenyl)(methoxy)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
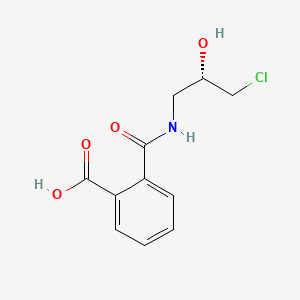
![1-[5-(4-chlorophenyl)thiophen-2-yl]-N-methylmethanamine](/img/structure/B13850015.png)
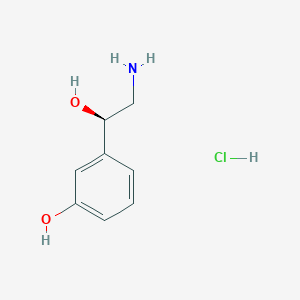
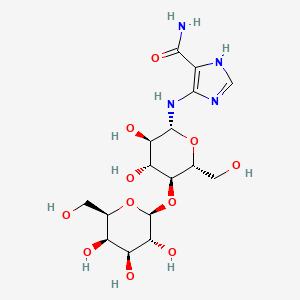
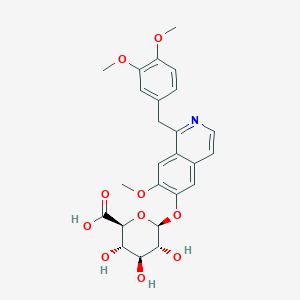
![Tert-butyl 1-[3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate](/img/structure/B13850039.png)
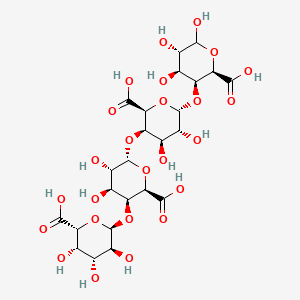
![(2s)-2-[[4-[[2,4-Bis(Azanyl)-6-Oxidanylidene-1h-Pyrimidin-5-Yl]carbamoylamino]phenyl]carbonylamino]pentanedioic Acid](/img/structure/B13850052.png)
